molecular formula C13H10BrN3O2S B12190438 5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide

5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide

Cat. No.: B12190438
M. Wt: 352.21 g/mol
InChI Key: BMFIRJBLGUYNOD-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It contains a furan ring substituted at the 2-position with a carboxamide group, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced by reacting the pyrazole derivative with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate.

    Formation of the Furan Ring: The furan ring is formed by cyclization of a suitable precursor, such as a 2-furancarboxylic acid derivative, under acidic conditions.

    Bromination: The final step involves bromination of the furan ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Research: It is used as a probe to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-thiophenecarboxaldehyde
  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups

Properties

Molecular Formula

C13H10BrN3O2S

Molecular Weight

352.21 g/mol

IUPAC Name

5-bromo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C13H10BrN3O2S/c14-11-4-3-10(19-11)13(18)16-12-5-6-15-17(12)8-9-2-1-7-20-9/h1-7H,8H2,(H,16,18)

InChI Key

BMFIRJBLGUYNOD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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